molecular formula C7H6F3N3 B13695422 1-(2,3,4-Trifluorophenyl)guanidine

1-(2,3,4-Trifluorophenyl)guanidine

Cat. No.: B13695422
M. Wt: 189.14 g/mol
InChI Key: BKINSITVUMPGMC-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a trifluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trifluorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be very efficient .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of polymer-supported guanidylation and metal-catalyzed carbodiimide guanidylation are also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trifluorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted trifluorophenyl guanidines .

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of biological molecules. This compound may also inhibit or activate specific pathways, depending on its structure and the target .

Properties

Molecular Formula

C7H6F3N3

Molecular Weight

189.14 g/mol

IUPAC Name

2-(2,3,4-trifluorophenyl)guanidine

InChI

InChI=1S/C7H6F3N3/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2H,(H4,11,12,13)

InChI Key

BKINSITVUMPGMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N=C(N)N)F)F)F

Origin of Product

United States

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